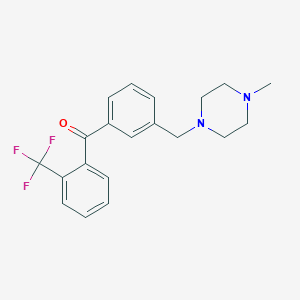

3'-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3'-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone is a useful research compound. Its molecular formula is C20H21F3N2O and its molecular weight is 362.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Environmental Analysis

- Detection in Human Milk : A study by Ye et al. (2008) developed an automated on-line column-switching HPLC-MS/MS method with peak focusing for measuring various environmental phenols, including 2-hydroxy-4-methoxybenzophenone (BP-3), in human milk. This research is significant for understanding the environmental exposure of infants to these compounds through breast milk.

Chemistry and Synthesis

- Chemoselective Arylation : Okamoto et al. (2010) focused on the CF3 group in 4-trifluoromethylbenzoyl chloride, exploring its efficient diarylation and conversion into a diarylhydroxymethyl group. The study, titled “AlCl3-mediated Defluorinative Diarylhydroxylation Transformation of CF3”, contributes to the field of synthetic organic chemistry by showing the selective arylation of chlorocarbonyl and trifluoromethyl groups attached to aromatic rings.

Biochemistry and Pharmacology

- Metabolism and Endocrine-Disrupting Activity : Watanabe et al. (2015) investigated the metabolism of UV-filter benzophenone-3 by rat and human liver microsomes and its effect on endocrine-disrupting activity. The paper, “Metabolism of UV-filter benzophenone-3 by rat and human liver microsomes and its effect on endocrine-disrupting activity”, provides insight into the environmental and health impacts of common sunscreen components.

Photophysical Studies

- Photochemistry of Related Compounds : The research by Plíštil et al. (2006) on “Photochemistry of 2-alkoxymethyl-5-methylphenacyl chloride and benzoate” offers insights into the photophysical properties and reactions of compounds related to 3'-(4-Methylpiperazinomethyl)-2-trifluoromethylbenzophenone, particularly in the context of synthetic organic chemistry.

Central Nervous System Activity

- CNS Active Derivatives : Hirai et al. (1982) explored amino acid amide derivatives of 2-[3-(aminomethyl)-4H-1,2,4-triazol-4-yl]benzophenones, showing potential CNS activities. The study, “Amino acid amide derivatives of 2-[3-(aminomethyl)-4H-1,2,4-triazol-4-yl]benzophenones, a novel class of annelated peptidoaminobenzophenones”, highlights the pharmacological potential of benzophenone derivatives.

Environmental Microbiology

- Biodegradation of Related Compounds : Topp and Akhtar (1991) identified and characterized a Pseudomonas strain capable of metabolizing phenoxybenzoates, as discussed in the paper, “Identification and Characterization of a Pseudomonas Strain Capable of Metabolizing Phenoxybenzoates”. This research is crucial for understanding the environmental degradation of certain chemical compounds.

These studies collectively provide a comprehensive view of the scientific research applications of this compound, covering aspects from environmental analysis and chemistry to biochemistry, photophysics, pharmacology, and environmental microbiology.

The scientific research applications of this compound are diverse, spanning various fields. Here are some key findings:

Environmental Monitoring and Human Health : A study developed a sensitive method for measuring concentrations of various environmental phenols, including 2-hydroxy-4-methoxybenzophenone (BP-3), in human milk. This research highlights the importance of monitoring such compounds due to their potential risk to human health, especially in breastfed infants (Ye, Bishop, Needham, & Calafat, 2008).

Chemical Synthesis and Transformation : A study focused on the chemoselective arylation of the CF3 group in 4-trifluoromethylbenzoyl chloride, converting it into a diarylhydroxymethyl group. This research provides insights into the chemical transformations of benzophenone derivatives (Okamoto, Kumeda, & Yonezawa, 2010).

Endocrine Disruption Studies : Benzophenone-3 (BP-3), commonly used in sunscreens, was studied for its metabolism in rat and human liver microsomes. The study provides crucial insights into its estrogenic and anti-androgenic activities, which are vital for understanding the endocrine-disrupting potential of such compounds (Watanabe et al., 2015).

Photoreactions in Organic Chemistry : Research on the photochemistry of related benzophenone derivatives has revealed unique photoreactions that could be applied in synthetic organic chemistry. These studies are crucial for understanding the behavior of benzophenone compounds under different conditions (Plíštil et al., 2006).

Pharmacological Activities : Amino acid amide derivatives of triazolylbenzophenones were synthesized and evaluated for their central nervous system (CNS) activities. This research contributes to the understanding of benzophenone derivatives in pharmacological applications (Hirai et al., 1982).

Safety and Hazards

The safety data sheet for a similar compound, “4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline”, suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It also recommends using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Propriétés

IUPAC Name |

[3-[(4-methylpiperazin-1-yl)methyl]phenyl]-[2-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F3N2O/c1-24-9-11-25(12-10-24)14-15-5-4-6-16(13-15)19(26)17-7-2-3-8-18(17)20(21,22)23/h2-8,13H,9-12,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQYUBFDTXCRMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20643438 |

Source

|

| Record name | {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898789-01-0 |

Source

|

| Record name | Methanone, [3-[(4-methyl-1-piperazinyl)methyl]phenyl][2-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20643438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Dimethylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B1327118.png)

![{1-[(Methylamino)methyl]cyclopentyl}methanol](/img/structure/B1327127.png)

![1-[2-(chloromethyl)phenyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B1327136.png)

![2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1327138.png)

![2,4-Dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1327139.png)

![3-fluoro-5-methoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B1327141.png)